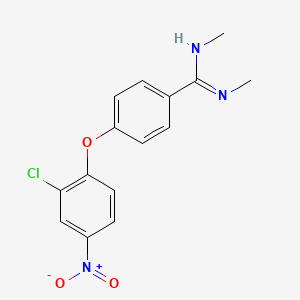
4-(2-chloro-4-nitrophenoxy)-N,N'-dimethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide is a synthetic organic compound characterized by the presence of a chlorinated nitrophenoxy group and a dimethylbenzenecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide typically involves multiple steps. One common route includes the nitration of a chlorinated phenol to introduce the nitro group, followed by the formation of the phenoxy linkage and subsequent amidation to introduce the dimethylbenzenecarboximidamide group . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chlorinated phenoxy group can be substituted with other functional groups.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized phenoxy compounds .
Applications De Recherche Scientifique
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit viral replication by targeting viral RNA polymerase or other essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide can be compared with other similar compounds, such as:
4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride: This compound has a similar phenoxy group but differs in the amine moiety, which can affect its chemical reactivity and biological activity.
14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide: This compound has a more complex structure with additional functional groups, leading to different biological activities.
(2-chloro-4-nitrophenoxy)acetyl chloride: This compound is used as a reagent in organic synthesis and has different reactivity due to the presence of the acetyl chloride group.
The uniqueness of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14ClN3O3 |
|---|---|
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
4-(2-chloro-4-nitrophenoxy)-N,N'-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C15H14ClN3O3/c1-17-15(18-2)10-3-6-12(7-4-10)22-14-8-5-11(19(20)21)9-13(14)16/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
SHTPOWOFMOQKPY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=NC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
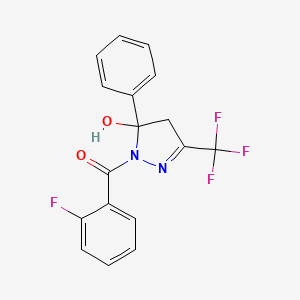
![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)

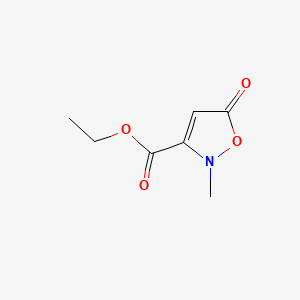

![1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)
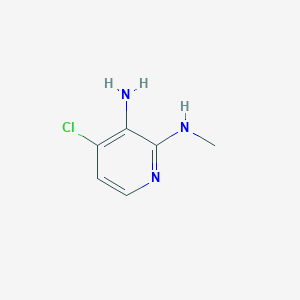
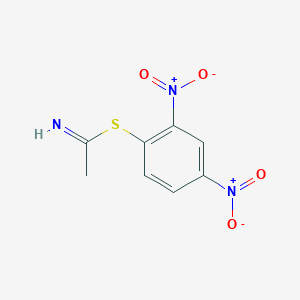

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
